REACTION_CXSMILES
|
C(O)(=O)C(O)=O.[Cl:7][C:8]1[C:9]([CH2:19][OH:20])=[N:10][CH:11]=[C:12]([CH:14]2OCC[O:15]2)[CH:13]=1.CC(C)=O.[OH-].[Na+]>O>[Cl:7][C:8]1[CH:13]=[C:12]([CH:14]=[O:15])[CH:11]=[N:10][C:9]=1[CH2:19][OH:20] |f:3.4|
|
Name
|
|
Quantity
|
415 mg
|
Type
|
reactant
|
Smiles
|
C(C(=O)O)(=O)O
|
Name
|
|
Quantity
|
142 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C(=NC=C(C1)C1OCCO1)CO
|
Name
|
|
Quantity
|
7.5 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
7.5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
EXTRACTION
|
Details
|
extracted with TBME
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give 139 mg of crude material
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromatography
|
Type
|
CUSTOM
|
Details
|
a 5 g silica gel cartridge, and mixtures of DCM and MeOH as eluent afforded impure product
|
Type
|
CUSTOM
|
Details
|
Repurification by manual flash chromatography
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=NC1CO)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.3 mg | |
YIELD: PERCENTYIELD | 10% | |
YIELD: CALCULATEDPERCENTYIELD | 10% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |